1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid monohydrochloride
Description
1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid monohydrochloride (CAS: 61087-51-2; Molecular formula: C₁₉H₂₂N₂O₂·HCl) is a piperidine derivative with a benzyl group at the 1-position, a phenylamino substituent at the 4-position, and a carboxylic acid group functionalized as a hydrochloride salt. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for opioid analogs like benzylfentanyl (Schemes 2.3 and 2.4 in and ). Its synthesis involves reductive amination of 1-benzyl-4-piperidone with aniline using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane, followed by acylation steps. Analytical characterization via ¹H NMR, HPLC, and LCMS confirms its structural integrity (). The compound’s logP value of 1.79 () suggests moderate lipophilicity, aligning with its role as a precursor for bioactive molecules.
Properties
CAS No. |
61087-51-2 |
|---|---|
Molecular Formula |
C19H23ClN2O2 |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
4-anilino-1-benzylpiperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H22N2O2.ClH/c22-18(23)19(20-17-9-5-2-6-10-17)11-13-21(14-12-19)15-16-7-3-1-4-8-16;/h1-10,20H,11-15H2,(H,22,23);1H |
InChI Key |
XPWBXWQFCBZDLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C(=O)O)NC2=CC=CC=C2)CC3=CC=CC=C3.Cl |
Related CAS |
61379-86-0 61087-51-2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid monohydrochloride typically involves the following steps :
Starting Materials: The synthesis begins with benzylamine and phenylamine as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as methanol or dimethyl sulfoxide (DMSO).
Synthetic Route: The process involves the formation of the piperidine ring followed by the introduction of the benzyl and phenylamino groups. The final step includes the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production: On an industrial scale, the production process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Esterification
The carboxylic acid moiety undergoes esterification with alcohols under acidic or coupling agent-mediated conditions. This reaction is critical for modifying solubility or creating prodrug derivatives.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Methanol + H₂SO₄ | Reflux, 6–8 h | Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | Solubility enhancement |
| Ethanol + DCC/DMAP | Room temperature, 12 h | Ethyl ester derivative | Intermediate for amidation |
Amidation
Reaction with acyl chlorides or anhydrides forms pharmacologically active amides, as demonstrated in fentanyl analog synthesis .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Propionyl chloride | Dichloromethane, 0–5°C, 2 h | 1-Benzyl-4-(phenylamino)-N-propionylpiperidine-4-carboxamide | 72% |
| Acetic anhydride | DMF, 50°C, 4 h | Acetylated derivative | 65% |
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by deprotonation .
Alkylation
The secondary amine in the phenylamino group participates in alkylation reactions, forming tertiary amines for receptor-binding optimization .
Salt Formation/Neutralization
The hydrochloride salt reversibly converts to its free base under basic conditions, enabling further functionalization.
| Base | Solvent | Product | Utility |
|---|---|---|---|
| NaOH (1M) | H₂O | Free base (C₁₉H₂₂N₂O₂) | Precursor for lipophilic derivatives |
| NH₄OH | Ethanol | Ammonium salt | Chromatography purification |
Reduction
While direct reduction of the carboxylic acid is not explicitly documented, borane-THF complexes may reduce it to the corresponding alcohol under anhydrous conditions, analogous to similar piperidine derivatives.
Stability and Decomposition
-
Thermal Degradation : Decomposes at 225–230°C with sintering observed at 200°C .
-
Hydrolytic Stability : Stable in aqueous HCl (48%) under reflux for 6 h, critical for decarbamoylation steps .
Reaction Optimization Data
Scientific Research Applications
1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid monohydrochloride, also known as 4-anilino-1-benzylpiperidine-4-carboxylic acid hydrochloride, is a chemical compound with the CAS number 61087-51-2 . It has a molecular weight of 346.85100 and a molecular formula of C19H23ClN2O2 . The compound's structure includes a piperidine ring with benzyl and phenylamino substitutions.
Physical and Chemical Properties
- Boiling Point: 495.6ºC at 760 mmHg
- Flash Point: 253.5ºC
- Molecular Weight: 346.85100
- Molecular Formula: C19H23ClN2O2
Scientific Research Applications
While specific applications of this compound are not detailed in the provided search results, the compound is noted in patents related to synthesizing fentanyl analogs and as an intermediate in chemical synthesis . It is also related to research into compounds that inhibit 11β-hydroxysteroid dehydrogenase type 1, which is relevant to treating metabolic syndrome, type 2 diabetes, obesity, and CNS disorders such as Alzheimer's disease .
Synthesis of Fentanyl Analogs
1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid is relevant in the synthesis of sufentanil or alfentanil .
Pharmaceutical Research
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid monohydrochloride involves its interaction with specific molecular targets :
Molecular Targets: The compound may interact with receptors or enzymes involved in pain modulation, making it a potential candidate for analgesic drug development.
Pathways Involved: It may influence pathways related to neurotransmitter release or signal transduction, contributing to its pharmacological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperidine derivatives with benzyl or aromatic amino substituents exhibit diverse pharmacological and chemical properties. Below is a systematic comparison:
Structural and Functional Analogues
Pharmacological and Toxicological Profiles
- Antibacterial Activity : Hydrazide derivatives (e.g., compound 10) show moderate activity against S. aureus (zone of inhibition: 12–14 mm), whereas the target compound lacks direct antimicrobial data.
- Neurotransmitter Modulation: Piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives () inhibit serotonin/norepinephrine reuptake, suggesting CNS applications. The target compound’s opioid precursor role implies μ-opioid receptor affinity.
- Toxicity: Limited data for Benzyl 4-aminopiperidine-1-carboxylate () contrasts with explicit safety protocols for the target compound (e.g., eye/skin flushing, physician consultation).
Physicochemical Properties
Biological Activity
1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid monohydrochloride, also known by its CAS number 61087-51-2, is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C19H23ClN2O2
- Molecular Weight : 346.85 g/mol
- CAS Number : 61087-51-2
- Purity : >95% (HPLC)
Pharmacological Profile
This compound has been studied for various biological activities, including analgesic, anti-cancer, and neuroprotective effects.
Analgesic Activity
Research indicates that this compound exhibits potential analgesic properties. It acts as a modulator of opioid receptors, which are critical in pain perception. The structure of the compound allows it to interact effectively with these receptors, potentially providing pain relief similar to traditional opioids but with a different side effect profile .
Anti-Cancer Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, it demonstrated superior cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin . The compound's mechanism involves inhibition of specific pathways associated with cancer progression, such as the NF-κB signaling pathway. The presence of the piperidine moiety is crucial for this activity, enhancing binding affinity to target proteins involved in tumor growth and metastasis .
The biological activity of this compound can be attributed to several mechanisms:
- Opioid Receptor Modulation : It interacts with mu and delta opioid receptors, influencing pain pathways.
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes like acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases such as Alzheimer's .
Case Study 1: Analgesic Effects
In a controlled study involving animal models, administration of this compound resulted in a significant reduction in pain response compared to untreated controls. The results suggest that this compound could serve as a potent analgesic alternative in pain management therapies.
Case Study 2: Anti-Cancer Efficacy
A study published in Molecules reported that the compound exhibited dose-dependent cytotoxic effects against breast cancer cell lines. The researchers noted that its effectiveness was attributed to its ability to induce apoptosis through mitochondrial pathways and inhibit cell proliferation by targeting specific oncogenic pathways .
Comparative Analysis Table
Q & A
Basic: How is 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid monohydrochloride synthesized, and what are the critical parameters for optimizing yield?
Answer:
The synthesis typically involves a multi-step process starting with functionalizing the piperidine core. A common approach includes:
- Step 1: Condensation of benzylamine with a protected piperidine derivative to introduce the benzyl group.
- Step 2: Introduction of the phenylamino group via nucleophilic substitution or Buchwald-Hartwig coupling .
- Step 3: Carboxylic acid functionalization followed by hydrochlorination to yield the monohydrochloride salt .
Critical Parameters:
- Reaction Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Catalyst Selection: Palladium-based catalysts improve coupling efficiency for phenylamino introduction .
- Purification: Recrystallization or column chromatography ensures ≥98% purity, as impurities can affect downstream pharmacological assays .
Basic: What safety precautions are recommended when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if aerosolization is possible .
- First Aid:
- Eye Exposure: Flush with water for 15 minutes; consult an ophthalmologist .
- Skin Contact: Wash with soap and water; remove contaminated clothing .
- Storage: Store in airtight containers at -20°C to prevent degradation .
- Toxicity Note: Limited toxicological data exist; assume acute toxicity and handle under fume hoods .
Basic: What analytical techniques are used to confirm its purity and structure?
Answer:
- Nuclear Magnetic Resonance (NMR): - and -NMR verify structural integrity (e.g., benzyl proton peaks at δ 7.2–7.4 ppm) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (≥98%) .
- Mass Spectrometry (MS): ESI-MS confirms molecular weight (MW = 346.87 g/mol for CHNO·HCl) .
- Elemental Analysis: Validates C, H, N, and Cl content (±0.4% theoretical) .
Advanced: How can researchers identify potential pharmacological targets for this compound?
Answer:
- Target Prediction: Use computational tools (e.g., SwissTargetPrediction) to map structural motifs to known targets (e.g., opioid receptors, sigma-1) .
- In Vitro Binding Assays: Screen against receptor panels (e.g., GPCRs, ion channels) using radioligand displacement or fluorescence polarization .
- Mechanistic Studies: Conduct molecular dynamics simulations to assess interactions with neurological targets (e.g., dopamine D2 receptor) .
Example Finding: Piperidine derivatives show affinity for opioid receptors, suggesting analgesic potential .
Advanced: How to address discrepancies in reported biological activity data?
Answer:
- Source Analysis: Compare compound purity (e.g., HPLC data), as impurities ≥2% can skew results .
- Assay Variability: Standardize protocols (e.g., cell lines, incubation times) to minimize inter-lab differences.
- Structural Confounds: Verify stereochemistry (e.g., chiral centers at C4 of piperidine) via X-ray crystallography .
- Meta-Analysis: Use platforms like PubChem BioAssay to aggregate and normalize data across studies .
Case Study: Discrepancies in IC values for sigma-1 receptor binding may arise from divergent radioligand concentrations .
Advanced: What computational methods aid in designing derivatives with enhanced activity?
Answer:
- Quantum Chemical Calculations: Employ density functional theory (DFT) to optimize substituent electronic effects (e.g., benzyl vs. trifluoromethyl groups) .
- Molecular Docking: Use AutoDock Vina to predict binding poses in target proteins (e.g., opioid receptors) .
- QSAR Modeling: Build regression models correlating substituent properties (e.g., logP, polar surface area) with activity .
- Reaction Path Search: Apply ICReDD’s quantum-based algorithms to predict optimal synthetic routes for novel derivatives .
Example Workflow: Introducing electron-withdrawing groups (e.g., -CF) at the phenylamino position improves metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
